molecular formula C8H10F3N3O2S B13463063 1H,4H,6H,7H-thiopyrano[3,4-d]imidazol-2-amine, trifluoroacetic acid CAS No. 2866335-54-6

1H,4H,6H,7H-thiopyrano[3,4-d]imidazol-2-amine, trifluoroacetic acid

Cat. No.: B13463063
CAS No.: 2866335-54-6
M. Wt: 269.25 g/mol
InChI Key: NYFUEQKOKKFOBG-UHFFFAOYSA-N
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Description

1H,4H,6H,7H-thiopyrano[3,4-d]imidazol-2-amine; trifluoroacetic acid: is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as sulfur, nitrogen, or oxygen. The presence of trifluoroacetic acid in the compound suggests its potential use in various chemical reactions and applications due to its strong acidic nature and ability to act as a catalyst.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H,4H,6H,7H-thiopyrano[3,4-d]imidazol-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases to facilitate the formation of the heterocyclic ring. The presence of trifluoroacetic acid can aid in the cyclization process by providing the necessary acidic environment.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and pH to ensure high yield and purity. The use of trifluoroacetic acid in industrial settings helps in maintaining the consistency of the reaction conditions, leading to a more efficient production process.

Chemical Reactions Analysis

Types of Reactions

1H,4H,6H,7H-thiopyrano[3,4-d]imidazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

1H,4H,6H,7H-thiopyrano[3,4-d]imidazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1H,4H,6H,7H-thiopyrano[3,4-d]imidazol-2-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of trifluoroacetic acid can enhance the compound’s reactivity and stability, making it more effective in its applications.

Comparison with Similar Compounds

Similar Compounds

  • 4H,6H,7H-thiopyrano[4,3-d][1,3]thiazol-2-amine
  • 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid

Uniqueness

1H,4H,6H,7H-thiopyrano[3,4-d]imidazol-2-amine stands out due to its unique ring structure and the presence of trifluoroacetic acid. This combination provides the compound with distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various scientific and industrial applications.

Properties

CAS No.

2866335-54-6

Molecular Formula

C8H10F3N3O2S

Molecular Weight

269.25 g/mol

IUPAC Name

3,4,6,7-tetrahydrothiopyrano[3,4-d]imidazol-2-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H9N3S.C2HF3O2/c7-6-8-4-1-2-10-3-5(4)9-6;3-2(4,5)1(6)7/h1-3H2,(H3,7,8,9);(H,6,7)

InChI Key

NYFUEQKOKKFOBG-UHFFFAOYSA-N

Canonical SMILES

C1CSCC2=C1N=C(N2)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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